molecular formula C23H22BrN3O4 B2861387 N-(4-bromo-3-methylphenyl)-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide CAS No. 872857-60-8

N-(4-bromo-3-methylphenyl)-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide

Cat. No.: B2861387
CAS No.: 872857-60-8
M. Wt: 484.35
InChI Key: NKAGROXBSYVVBV-UHFFFAOYSA-N
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Description

N-(4-bromo-3-methylphenyl)-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide is a synthetic indole-oxoacetamide derivative characterized by a 4-bromo-3-methylphenyl group linked to a 2-oxoacetamide scaffold, which is further substituted at the indole N1-position with a 2-morpholino-2-oxoethyl moiety. This compound belongs to a broader class of indol-3-yl-oxoacetamides, which are pharmacologically significant due to their structural versatility and demonstrated bioactivities, including antimicrobial, antitumor, and antimalarial properties . The morpholino group enhances solubility and may modulate target interactions, while the bromo and methyl substituents on the phenyl ring likely influence lipophilicity and electronic properties, impacting membrane permeability and binding affinity .

Properties

IUPAC Name

N-(4-bromo-3-methylphenyl)-2-[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]-2-oxoacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22BrN3O4/c1-15-12-16(6-7-19(15)24)25-23(30)22(29)18-13-27(20-5-3-2-4-17(18)20)14-21(28)26-8-10-31-11-9-26/h2-7,12-13H,8-11,14H2,1H3,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKAGROXBSYVVBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)C(=O)C2=CN(C3=CC=CC=C32)CC(=O)N4CCOCC4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22BrN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-bromo-3-methylphenyl)-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide, with the CAS number 872857-60-8, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on anti-inflammatory properties, COX inhibition, and other relevant pharmacological effects.

Chemical Structure and Properties

The molecular formula of the compound is C23H22BrN3O4C_{23}H_{22}BrN_{3}O_{4} with a molecular weight of 484.3 g/mol. The structure incorporates a bromo-substituted phenyl ring and an indole moiety linked through a morpholino group, which is believed to contribute to its biological activity.

PropertyValue
CAS Number872857-60-8
Molecular FormulaC23H22BrN3O4
Molecular Weight484.3 g/mol
DensityN/A
Melting PointN/A
Boiling PointN/A

Anti-inflammatory Properties

Recent studies have highlighted the compound's potential as an anti-inflammatory agent. Inhibition of cyclooxygenase (COX) enzymes, particularly COX-II, is a key mechanism through which many anti-inflammatory drugs exert their effects. The compound has shown moderate inhibitory activity against COX-II, which is implicated in various inflammatory processes.

In vitro studies indicate that compounds with similar structures exhibit IC50 values ranging from 0.52μM0.52\,\mu M to 22.25μM22.25\,\mu M for COX-I and COX-II inhibition . The most potent derivatives reported have IC50 values significantly lower than those of traditional non-steroidal anti-inflammatory drugs (NSAIDs), suggesting that this compound could be developed into a more effective therapeutic agent.

The mechanism of action for this compound likely involves the following pathways:

  • COX Inhibition : By inhibiting COX-II, the compound reduces the synthesis of prostaglandins that mediate inflammation and pain.
  • Antioxidant Activity : Preliminary data suggest that the compound may also exhibit antioxidant properties, further contributing to its anti-inflammatory effects.
  • Modulation of Cytokines : The compound may influence cytokine levels involved in inflammatory responses, although specific data on this aspect remains limited.

Study 1: In Vitro Evaluation of COX Inhibition

In a comparative study evaluating various compounds for COX inhibition, this compound was found to have a moderate selectivity index compared to Celecoxib, a well-known COX-II inhibitor. The study reported an IC50 value for the compound that was comparable but slightly higher than that of Celecoxib .

Study 2: Structure-Activity Relationship (SAR)

A structure-activity relationship analysis indicated that modifications in the phenyl and morpholino groups significantly affect biological activity. Variants with different substituents on the phenyl ring showed enhanced potency against COX-II while maintaining low toxicity profiles.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Indol-3-yl-oxoacetamides exhibit diverse bioactivities depending on substituents. Key structural analogues and their properties are summarized below:

Compound Name Key Substituents Biological Activity Reference
Target Compound 4-bromo-3-methylphenyl, 2-morpholino-2-oxoethyl Hypothesized: Anticancer/antimicrobial (based on structural analogs)
N-(4-chlorophenyl)-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide 4-chlorophenyl, 2-morpholino-2-oxoethyl Not explicitly reported; structural similarity suggests potential microtubule inhibition
D-24851 4-chlorobenzyl, pyridin-4-yl Potent antitumor activity (microtubule destabilization), efficacy against multidrug-resistant cells
8,9-Dihydrocoscinamide B N-(2-(1H-Indol-3-yl)ethyl) Antimicrobial (ESKAPE pathogens, S. aureus)
TCS 1105 4-fluorobenzyl Research compound; structural analog with unconfirmed activity

Key Observations :

  • Bromine’s electron-withdrawing effect could stabilize binding interactions in hydrophobic pockets .
  • Morpholino Functionalization: The 2-morpholino-2-oxoethyl group in the target compound and ’s analog contrasts with simpler substituents (e.g., hydroxyethyl in ). Morpholino moieties are associated with improved solubility and metabolic stability, critical for pharmacokinetics .
Mechanistic Insights
  • Microtubule Inhibition: D-24851 binds tubulin at a unique site, avoiding neurotoxicity seen with vinca alkaloids. The target compound’s morpholino group may sterically hinder neurotoxic interactions, though structural studies are required .
  • Resistance Profile: Unlike paclitaxel or doxorubicin, D-24851 remains effective against multidrug-resistant cells. The target compound’s bulky substituents (bromo, morpholino) may similarly evade efflux pumps .

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